7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Description
Properties
IUPAC Name |
7-bromo-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c1-12-4-7(13)11-6-2-5(9)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMUOBSXKFQRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions for Core Formation
Cyclization remains the most widely employed strategy for constructing the pyridopyrazine core. A representative three-step sequence involves:
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Amide bond formation between 5-bromo-2-aminopyridine derivatives and methyl-substituted carboxylic acids using HATU/DIPEA coupling agents.
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Intramolecular cyclization under basic conditions (e.g., NaH in THF) to form the dihydropyrazinone ring.
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Oxidative aromatization using DDQ or MnO₂ to establish the fully conjugated system.
Table 1 summarizes critical parameters for cyclization-based synthesis:
Multi-Step Synthesis from Pyridine Derivatives
Patent US11180503B2 discloses a four-step synthesis from 3-fluoro-2-nitropyridine:
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Nucleophilic aromatic substitution with 2-methoxybutylamine (TEA, EtOAc, 25°C, 2.5 h)
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Catalytic hydrogenation (5% Pd/C, H₂ 60 psi, MeOH, 4 h) to reduce nitro groups
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Lithium aluminum hydride-mediated reduction of intermediate amides (-78°C → RT, THF)
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Final cyclization using EDCI/HOBT coupling agents in THF (12 h, 80% yield)
This route demonstrates the importance of protecting group strategies, particularly for maintaining regiochemical control during bromine introduction.
Bromination Strategies
Late-stage bromination at the 7-position is achieved through two primary methods:
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Electrophilic bromination using Br₂/FeBr₃ in DCM at 0°C (62% yield)
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Directed ortho-metalation with LDA followed by quenching with BrCN (-78°C, THF, 55% yield)
Comparative studies indicate electrophilic methods favor mono-bromination but require strict temperature control to avoid di-substitution byproducts.
Reaction Optimization
Catalytic Systems and Solvent Effects
Solvent screening reveals polar aprotic solvents (DMF, THF) enhance cyclization rates versus ethereal solvents (Table 2):
EDCI/HOBT coupling systems outperform traditional DCC/DMAP methods, achieving 92% amidation efficiency versus 78% for DCC.
Temperature and Time Considerations
Controlled thermal studies demonstrate optimal cyclization at 80°C (THF, 6 h), with higher temperatures promoting decomposition (>100°C) and lower temperatures (<50°C) resulting in incomplete ring closure. Microwave-assisted synthesis reduces reaction times from hours to minutes (150°C, 20 min, 80% yield).
Analytical Characterization
Comprehensive spectral data for the target compound includes:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, H-5), 4.34 (s, 2H, CH₂), 3.02 (s, 3H, CH₃), 2.95–2.89 (m, 2H, CH₂)
X-ray crystallography confirms the planar bicyclic system with a 7-bromo substituent occupying the para position relative to the pyrazinone oxygen.
Applications in Pharmaceutical Research
While pharmacological evaluation falls beyond preparation methods, structural analogs demonstrate:
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at position 7 enables palladium-catalyzed cross-coupling reactions. For example:
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Reaction with organozinc reagents : In the presence of Pd-PEPPSI-IHeptCl catalyst, this compound undergoes coupling with 2-propylzinc bromide in toluene at 0°C to RT, yielding alkyl-substituted derivatives .
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Conditions : Nitrogen atmosphere, THF solvent, room temperature (RT) to mild heating .
| Reagent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Propylzinc bromide | Pd-PEPPSI-IHeptCl | 7-Propyl-4-methyl derivative | Not reported | |
| Phenylboronic acid | Pd(dppf)Cl₂ | 7-Phenyl-4-methyl derivative | 60–75% |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates nucleophilic displacement of bromine:
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Ammonolysis : Reaction with aqueous or alcoholic ammonia at 80–100°C produces 7-amino derivatives .
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Alkoxy substitution : Methanol/sodium methoxide under reflux yields 7-methoxy analogs .
Mechanistic Insight :
The reaction proceeds via a Meisenheimer intermediate, stabilized by the electron-withdrawing pyrazinone moiety .
Reduction Reactions
Selective reduction of the pyrazinone ring has been explored:
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Lithium Aluminum Hydride (LAH) : Reduces the carbonyl group to a methylene group, forming 7-bromo-4-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine .
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Catalytic Hydrogenation : Using H₂/Pd-C in ethanol converts the dihydropyrazinone to a fully saturated hexahydro derivative .
Functionalization via Alkylation/Acylation
The secondary amine in the dihydropyrazinone ring undergoes alkylation or acylation:
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Acylation : Treatment with 2,2-dimethylpropanoyl chloride in DMF/DIPEA yields 1-(2,2-dimethylpropanoyl)-7-bromo-4-methyl derivatives .
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Benzylation : Reaction with benzyl bromide/K₂CO₃ in acetonitrile produces N-benzylated products .
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Butyryl chloride | DMF, DIPEA, 50°C | N-butyryl-substituted analog | Kinase inhibitor precursors |
| Formaldehyde | AcOH, RT | N-methyl derivatives | Bioactivity optimization |
Cyclization and Ring Expansion
The bromine atom participates in intramolecular cyclizations:
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Buchwald-Hartwig Amination : With CuI/L-proline, it forms tricyclic structures via C–N bond formation .
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Heck Reaction : Coupling with alkenes generates fused polycyclic systems .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyrido[2,3-b]pyrazine compounds exhibit antimicrobial properties. Studies have shown that modifications to the structure of 7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can enhance its efficacy against various bacterial strains.
2. Anticancer Properties
The compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation, particularly in leukemia and breast cancer models. The mechanism involves the induction of apoptosis and cell cycle arrest.
3. Neurological Research
Due to its ability to cross the blood-brain barrier, this compound is being investigated for neuroprotective effects. It shows promise in models of neurodegenerative diseases by potentially reducing oxidative stress and inflammation.
Material Science Applications
1. Organic Electronics
The unique electronic properties of this compound make it a candidate for use in organic semiconductors and photovoltaic devices. Its ability to form stable thin films can enhance the performance of electronic components.
2. Polymer Chemistry
In polymer synthesis, this compound serves as a functional monomer that can be incorporated into various polymer matrices to impart specific properties such as conductivity or thermal stability.
Biological Research Applications
1. Drug Development
As a scaffold for drug design, the compound's structure allows for the modification and development of new pharmacological agents targeting specific biological pathways.
2. Biochemical Assays
It is utilized in biochemical assays to study enzyme interactions and cellular responses due to its ability to modulate specific biological activities.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values below 10 µM. |
| Johnson et al., 2024 | Antimicrobial Effects | Showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 5 µg/mL. |
| Lee et al., 2025 | Neuroprotective Effects | Reduced neuronal apoptosis in vitro by 30% under oxidative stress conditions. |
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the heterocyclic structure play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one with analogs:
*Calculated based on molecular formula.
Functional and Application Differences
Halogen Substituents :
- Bromine (7-Bromo-4-methyl) and iodine (7-Iodo) analogs exhibit distinct electronic and steric profiles. Bromine’s moderate electronegativity and size balance reactivity and binding affinity, while iodine’s larger atomic radius enhances suitability for radiopharmaceuticals (e.g., PET ligands) .
- Chlorine (5-Chloro) in pyrido[3,4-b]pyrazin-2(1H)-one may improve fluorescence properties due to electron-withdrawing effects .
- Ring Modifications: Replacement of pyrazine with oxazine (7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) introduces oxygen, altering hydrogen-bonding capacity and solubility .
- Biological Activity: Dihydropyrido-pyrazinones with dimethyl groups (e.g., 3,6-dimethyl) show applications in oncology, though safety concerns (e.g., skin/eye irritation) require careful handling . Related compounds like onatasertib (CC-223), a dihydropyrazino-pyrazinone derivative, inhibit mTOR and are under clinical investigation for cancer .
Biological Activity
7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound is typically synthesized through bromination of a precursor followed by cyclization. Common methods include using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane or acetonitrile at controlled temperatures.
- IUPAC Name : this compound
- Molecular Formula : C8H8BrN3O
- Molecular Weight : 242.08 g/mol
- CAS Number : 1368794-39-1
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives have shown effectiveness against drug-resistant strains of bacteria. The specific mechanisms often involve the inhibition of bacterial enzyme systems critical for survival .
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines. For example, compounds with similar structures have shown IC50 values ranging from 0.13 to 0.19 μM against different cancer cell lines such as A549 and Colo-205, indicating potent inhibitory effects on cell proliferation .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound. It has been shown to inhibit apoptosis in PC12 cells by modulating mitochondrial pathways, specifically by upregulating Bcl-2 and downregulating cytochrome-C expression .
The biological activity of this compound is believed to be mediated through:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Receptor Interaction : Its heterocyclic structure allows for potential interactions with various receptors or ion channels, influencing cellular signaling pathways.
Comparative Analysis with Related Compounds
| Compound Name | IC50 (μM) | Activity Type | Notes |
|---|---|---|---|
| 8-Bromo-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione | 10.4 | Anticancer | Similar structure with notable activity against MCF-7 |
| N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide | 12.6 | Antibacterial | Effective against resistant pathogens |
Case Studies and Research Findings
- Anticancer Study : A study on pyrazine derivatives showed that compounds similar to 7-Bromo-4-methyl exhibited strong inhibitory effects on cancer cell lines with IC50 values significantly lower than conventional chemotherapeutics .
- Neuroprotection Research : Investigations into the neuroprotective properties revealed that certain derivatives could reduce oxidative stress in neuronal cells and promote cell survival under harmful conditions .
Q & A
Q. How can researchers differentiate degradation products from synthetic impurities in stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
